![molecular formula C13H12BrClN2 B7937586 [(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B7937586.png)
[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine is an organic compound that features both bromine and chlorine substituents on a phenyl ring, as well as a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine typically involves the following steps:
Bromination and Chlorination: The starting material, benzylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.
Coupling with Pyridine: The brominated and chlorinated benzylamine is then coupled with pyridine-4-carboxaldehyde under reductive amination conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination reactions followed by efficient coupling reactions. The use of continuous flow reactors could enhance the efficiency and safety of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines.
Applications De Recherche Scientifique
[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers or used as a ligand in coordination chemistry.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Mécanisme D'action
The mechanism of action of [(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain targets due to halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Bromo-4-fluorophenyl)methyl][(pyridin-4-yl)methyl]amine
- [(2-Chloro-4-bromophenyl)methyl][(pyridin-4-yl)methyl]amine
- [(2-Bromo-4-methylphenyl)methyl][(pyridin-4-yl)methyl]amine
Uniqueness
[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and binding properties. The presence of both halogens can provide a balance of electronic and steric effects, making it a versatile intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]-1-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2/c14-13-7-12(15)2-1-11(13)9-17-8-10-3-5-16-6-4-10/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAJMXXEZCWNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CNCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
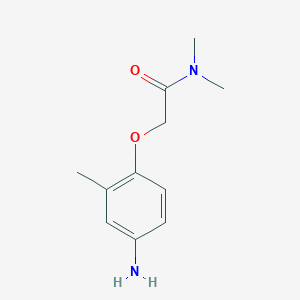



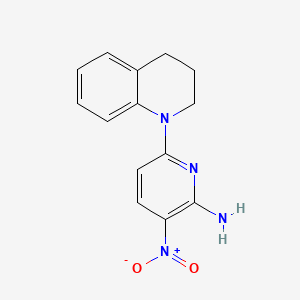


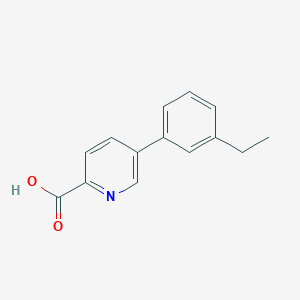
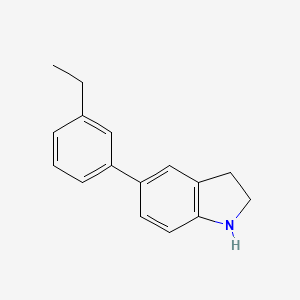
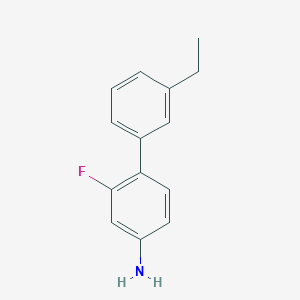
![N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline](/img/structure/B7937571.png)
amine](/img/structure/B7937581.png)
amine](/img/structure/B7937589.png)
amine](/img/structure/B7937593.png)
